Cas no 556025-69-5 (5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile)

5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-THIOPHENECARBONITRILE, 5-(2-BROMO-1-HYDROXYETHYL)-
- 5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile
- EN300-1911080
- SCHEMBL6287397
- 5-(2-Bromo-1-hydroxyethyl)-2-thiophenecarbonitrile
- RSUYCVHGIYVHPI-UHFFFAOYSA-N
- DB-206269
- 556025-69-5
- 2-Thiophenecarbonitrile, 5-(2-bromo-1-hydroxyethyl)-
-
- インチ: InChI=1S/C7H6BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2,6,10H,3H2
- InChIKey: RSUYCVHGIYVHPI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 230.93535Da
- どういたいしつりょう: 230.93535Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 72.3Ų
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911080-0.5g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1911080-0.05g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1911080-5g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1911080-10.0g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1911080-1.0g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1911080-5.0g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1911080-0.25g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1911080-0.1g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1911080-2.5g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1911080-10g |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
556025-69-5 | 10g |
$6082.0 | 2023-09-17 |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrileに関する追加情報
Research Briefing on 5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile (CAS: 556025-69-5) in Chemical Biology and Pharmaceutical Applications
The compound 5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile (CAS: 556025-69-5) has recently emerged as a promising intermediate in medicinal chemistry and drug discovery. This thiophene-based derivative exhibits unique structural features that make it valuable for the synthesis of biologically active molecules. Recent studies have highlighted its potential as a building block for kinase inhibitors and antimicrobial agents, with particular interest in its bromo-hydroxyethyl moiety that enables diverse chemical modifications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 556025-69-5 as a key intermediate to introduce the thiophene-carbonitrile pharmacophore, which significantly improved binding affinity and selectivity. The bromo substituent allowed for efficient cross-coupling reactions, while the hydroxyl group served as a handle for further derivatization, yielding compounds with potent anti-inflammatory activity in preclinical models.
In pharmaceutical process chemistry, 5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile has gained attention for its scalability and stability under various reaction conditions. A recent patent application (WO2023056321) describes an optimized synthetic route to this compound with improved yield (82%) and purity (>99.5%), addressing previous challenges in the bromination step. The developed process shows excellent reproducibility at kilogram scale, making it attractive for industrial applications.
Structural-activity relationship (SAR) studies have revealed that the thiophene core contributes to π-stacking interactions with biological targets, while the carbonitrile group enhances metabolic stability. Current research focuses on modifying the hydroxyethyl side chain to develop prodrug candidates, with several derivatives showing improved pharmacokinetic profiles in animal studies. The compound's versatility is further evidenced by its incorporation into PROTAC (proteolysis targeting chimera) molecules targeting disease-relevant proteins.
Emerging applications in chemical biology include the use of 556025-69-5 as a fluorescent probe precursor. The electron-withdrawing nitrile group, when combined with the thiophene ring, creates a conjugated system suitable for developing bioimaging agents. Recent work in ACS Chemical Biology demonstrated that derivatives of this compound exhibit tunable fluorescence properties, enabling specific labeling of cellular components in live-cell imaging experiments.
Future research directions include exploring the compound's potential in fragment-based drug discovery and its application in covalent inhibitor design. The reactive bromo group presents opportunities for developing targeted covalent modulators, while the hydroxyl functionality allows for conjugation with various payloads. Ongoing studies are investigating its utility in antibody-drug conjugates (ADCs) and other targeted delivery systems.
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